BODIPY-X-Alkyne: An In-Depth Technical Guide to its Spectroscopic Properties and Applications
BODIPY-X-Alkyne: An In-Depth Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BODIPY-X-Alkyne, a versatile fluorescent probe with significant applications in biological research and drug development. Its core utility lies in its alkyne functional group, which allows for covalent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details its photophysical characteristics, provides in-depth experimental protocols for its use, and visualizes its application in studying cellular signaling pathways.
Data Presentation: Photophysical Properties of Alkyne-Functionalized BODIPY Dyes
The spectral properties of BODIPY dyes can be finely tuned through chemical modifications to the core structure. The introduction of an alkyne group, as in BODIPY-X-Alkyne, provides a reactive handle for bioconjugation. Below is a summary of the key photophysical parameters for BODIPY-X-Alkyne and related derivatives. These properties, including a high molar extinction coefficient and a high fluorescence quantum yield, make them exceptionally bright and photostable probes.[1][] The narrow emission spectra of BODIPY dyes are particularly advantageous for multicolor imaging, as they minimize signal overlap.[]
| Derivative Name | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Solvent | Reference(s) |
| BODIPY-X-Alkyne | 526 | 540 | Not specified | Not specified | Not specified | [4] |
| BODIPY FL Alkyne | 503 | 512 | > 80,000 | ~0.9 | Methanol | [1][5] |
| BODIPY 493/503 Alkyne | 493 | 503 | Not specified | High | Not specified | [6] |
| 8-ethynyl-BODIPY | 498 | 508 | 83,000 | 0.85 | Dichloromethane | [] |
| α-ethynyl-BODIPY | 515 | 525 | 101,000 | 0.95 | Dichloromethane | [8] |
| β-ethynyl-BODIPY | 531 | 542 | 69,000 | 0.22 | Dichloromethane | [8] |
Note: Photophysical properties can be solvent-dependent.[9][10][11] The data presented here are for the specified solvents. Researchers should characterize the dye in the specific buffer or solvent system used in their experiments.
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of BODIPY-X-Alkyne.
Materials:
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BODIPY-X-Alkyne
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Spectroscopic grade solvent (e.g., DMSO, ethanol, or an appropriate buffer)
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Quartz cuvettes
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Spectrofluorometer
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of BODIPY-X-Alkyne in a suitable organic solvent, such as DMSO, at a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.[6]
-
Working Solution Preparation: Dilute the stock solution to a final concentration in the low micromolar range (e.g., 1-10 µM) in the desired solvent or buffer for analysis. The absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Absorbance Spectrum: Record the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).
-
Emission Spectrum:
-
Set the spectrofluorometer to excite the sample at its absorption maximum (λ_abs).
-
Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
-
Excitation Spectrum:
-
Set the spectrofluorometer to monitor the emission at the emission maximum (λ_em).
-
Scan a range of wavelengths shorter than the emission wavelength to record the fluorescence excitation spectrum. The peak of this spectrum should correspond to the absorption maximum (λ_ex).
-
Troubleshooting:
-
Low Signal: Increase the concentration of the dye, check the lamp and detector of the spectrofluorometer, or ensure the correct excitation and emission wavelengths are being used.
-
High Background: Use high-purity solvents and clean cuvettes. A solvent blank should be run to subtract any background fluorescence.
-
Precipitation: If the dye precipitates in an aqueous buffer, a small percentage of an organic co-solvent like DMSO can be added to improve solubility.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an azide-modified protein with BODIPY-X-Alkyne.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
BODIPY-X-Alkyne
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Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
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Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 50 mM in DMSO/t-butanol)
-
Reducing agent, such as sodium ascorbate (freshly prepared, e.g., 100 mM in water)
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DMSO (for dissolving BODIPY-X-Alkyne)
Methodology:
-
Prepare Reagents:
-
Dissolve BODIPY-X-Alkyne in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the buffer.
-
Add the BODIPY-X-Alkyne stock solution. The final concentration of the alkyne probe is typically in excess (e.g., 4-50 equivalents) of the protein concentration.[12]
-
Add the copper-stabilizing ligand (e.g., THPTA to a final concentration of 250 µM).
-
Add the CuSO₄ solution (e.g., to a final concentration of 50 µM).[12]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction (e.g., to a final concentration of 2.5 mM).[12]
-
Mix the reaction gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess dye and catalyst components by methods such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Confirmation of Labeling:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning or by fluorescence spectroscopy.
-
Optimization and Troubleshooting:
-
Low Labeling Efficiency: Increase the concentration of the dye, catalyst, or reducing agent. Ensure the sodium ascorbate solution is fresh. The use of a copper-chelating ligand is crucial for protecting the protein from copper-induced damage and increasing reaction efficiency.[13]
-
Protein Precipitation: High concentrations of organic solvents (from the dye stock) or the catalyst can cause protein precipitation. Minimize the volume of the dye stock added and optimize the catalyst concentration.
-
Non-specific Labeling: While click chemistry is highly specific, some non-specific binding of the dye to the protein can occur. Ensure thorough purification to remove non-covalently bound dye.[11]
Mandatory Visualization: Tracking GPCR Internalization
BODIPY-X-Alkyne can be a powerful tool to study the trafficking of cell surface receptors, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a typical experimental workflow for labeling a GPCR with BODIPY-X-Alkyne and monitoring its ligand-induced internalization. This process is a key step in signal transduction, leading to receptor desensitization and downstream signaling events.[14]
Caption: Workflow for tracking GPCR internalization using BODIPY-X-Alkyne.
References
- 1. BODIPY | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
- 12. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
